molecular formula C19H16F3N5O3 B2549300 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1105208-30-7

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2549300
CAS No.: 1105208-30-7
M. Wt: 419.364
InChI Key: YOMZQQOLNFVCIO-UHFFFAOYSA-N
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Description

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C19H16F3N5O3 and its molecular weight is 419.364. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibits significant biological activity, particularly in the context of medicinal chemistry. Its unique structure, characterized by a pyridazine core and various substituents, suggests potential therapeutic applications, especially as an inhibitor of specific enzymes involved in inflammatory processes.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₅O₂
  • Molecular Weight : 393.36 g/mol
  • CAS Number : 1021209-55-1

This compound's design incorporates a trifluoromethoxy group, which is known to enhance the lipophilicity and bioavailability of pharmaceutical agents.

Research indicates that compounds similar to this one often act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various signaling pathways related to inflammation and immune responses. By inhibiting PDE4, these compounds can lead to increased cAMP levels, thereby modulating inflammatory cytokine production and potentially alleviating conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Inhibition Studies

The compound has been evaluated for its inhibitory activity against PDE4. In vitro assays demonstrated that it effectively reduces the hydrolysis of cAMP, leading to enhanced cellular signaling associated with anti-inflammatory responses. For example, studies have shown that similar pyridazine derivatives can significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models of inflammation, derivatives of this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls. This suggests its potential use in treating inflammatory diseases .
  • Cancer Research : Preliminary investigations into the anticancer properties of related compounds have shown promise. For instance, screening libraries for compounds that inhibit tumor growth revealed that certain pyridazine derivatives could induce apoptosis in cancer cells through mechanisms involving cAMP modulation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acidPyridazine core with propanoic acid moietyPDE4 inhibition
N-(2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamidePyridazine linked to benzenesulfonamideAntimicrobial activity
5-Amino-thienopyridazine derivativesThienopyridazine coreTau aggregation inhibition

Properties

IUPAC Name

1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O3/c20-19(21,22)30-15-5-3-14(4-6-15)25-18(29)24-10-11-27-17(28)8-7-16(26-27)13-2-1-9-23-12-13/h1-9,12H,10-11H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZQQOLNFVCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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